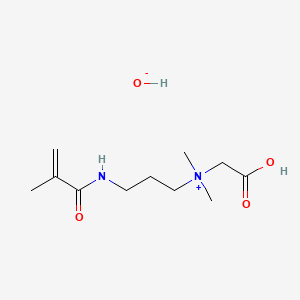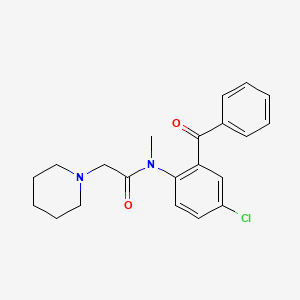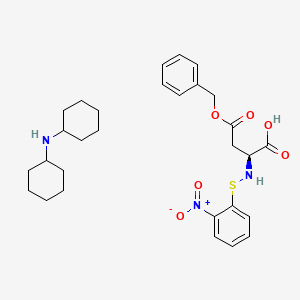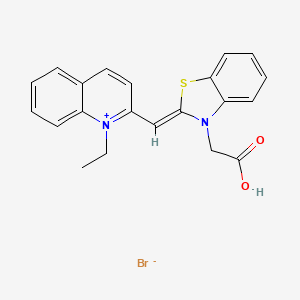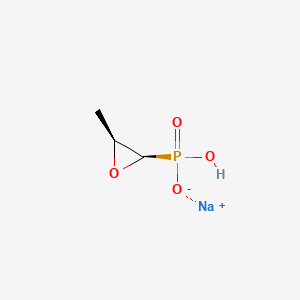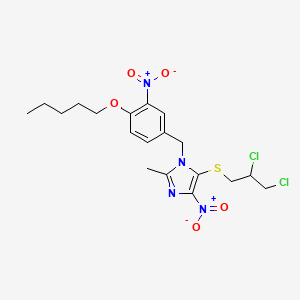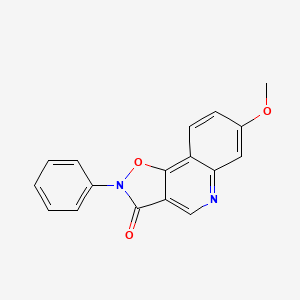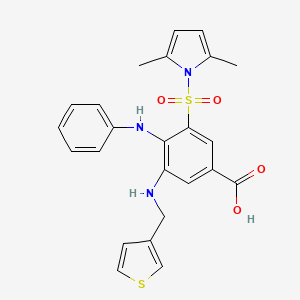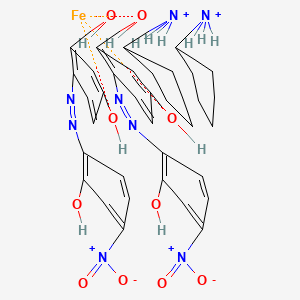
Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) is a complex compound with the molecular formula C36H46FeN8O10+2 and a molecular weight of 806.6 g/mol. This compound is known for its unique structure, which includes iron coordinated with azo and phenolic groups, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) involves the reaction of metal ions with ligands to form the complex. The specific synthetic routes and reaction conditions can be complex and typically require precise control over the reaction environment . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The azo and phenolic groups can undergo substitution reactions with suitable reagents.
Complex Formation: The compound can form additional complexes with other metal ions or ligands.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and redox behavior.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its iron center and azo groups. The iron can participate in redox reactions, while the azo groups can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or other proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar compounds include other iron-azo complexes and phenolic azo compounds. Compared to these, Bis(cyclohexylammonium) bis(4-((2-hydroxy-4-nitrophenyl)azo)benzene-1,3-diolato(2-))ferrate(2-) is unique due to its specific combination of ligands and its ability to form stable complexes with iron. This uniqueness makes it a valuable compound for various scientific studies.
Propiedades
Número CAS |
84777-66-2 |
|---|---|
Fórmula molecular |
C36H46FeN8O10+2 |
Peso molecular |
806.6 g/mol |
Nombre IUPAC |
cyclohexylazanium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]benzene-1,3-diol;iron |
InChI |
InChI=1S/2C12H9N3O5.2C6H13N.Fe/c2*16-8-2-4-10(12(18)6-8)14-13-9-3-1-7(15(19)20)5-11(9)17;2*7-6-4-2-1-3-5-6;/h2*1-6,16-18H;2*6H,1-5,7H2;/p+2 |
Clave InChI |
LCIKINVFMDSSHJ-UHFFFAOYSA-P |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=C(C=C2)O)O.C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=C(C=C2)O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


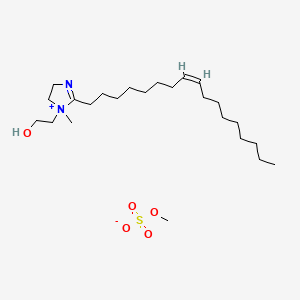
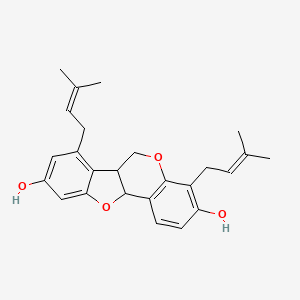
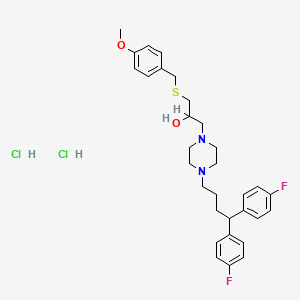

![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
